

"2-Chloro-2-propen-1-ol chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2-propen-1-ol

Cat. No.: B1199897

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-2-propen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **2-Chloro-2-propen-1-ol** (CAS No. 5976-47-6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document includes a summary of its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and essential safety and handling information.

Chemical Structure and Identification

2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is a halogenated unsaturated alcohol.^{[1][2][3]} Its structure consists of a propenyl chain with a chlorine atom and a hydroxyl group attached to the second and first carbon atoms, respectively. The presence of the double bond and the chlorine atom makes it a reactive and versatile intermediate in organic synthesis.

Below is a 2D representation of the molecular structure of **2-Chloro-2-propen-1-ol**.

Caption: 2D Molecular Structure of **2-Chloro-2-propen-1-ol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Chloro-2-propen-1-ol**, compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C ₃ H ₅ ClO	[2] [3] [4]
Molecular Weight	92.52 g/mol	[2] [4]
CAS Number	5976-47-6	[2] [3]
Appearance	Liquid	[4]
Density	1.162 g/mL at 25 °C	[4]
Boiling Point	133-134 °C	[4]
Flash Point	54 °C (129.2 °F) - closed cup	[4]
Refractive Index	n _{20/D} 1.459	[4]
InChI	InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2	[2] [3]
InChIKey	OSCXYTRISGREIM-UHFFFAOYSA-N	[2] [3]
SMILES	C=C(Cl)CO	[4]
pKa	11.45 ± 0.10 (Predicted)	[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Chloro-2-propen-1-ol**. The following spectroscopic information is available in public databases:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[\[1\]](#)[\[6\]](#) The ¹H NMR spectrum for the 90% purity sample is available in CDCl₃ solvent.[\[6\]](#)

- Infrared (IR) Spectroscopy: ATR-IR and transmission IR spectra can be used to identify the functional groups present, such as the O-H and C=C bonds.[1][3]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1][7]

Experimental Protocols

Synthesis of **2-Chloro-2-propen-1-ol** from 1,2-Dichloropropene

A common method for the preparation of **2-Chloro-2-propen-1-ol** involves the hydrolysis of 1,2-dichloropropene.[8] This process is significant as 1,2-dichloropropene is a byproduct of industrial chlorination processes.[8]

Materials:

- 1,2-Dichloropropene (3.5 mol, 396g, 98% purity)
- Sodium carbonate (2.1 mol)
- Water (1300 mL)
- 2000 mL reaction flask
- Stirring apparatus
- Reflux condenser
- Gas chromatograph
- Separatory funnel
- Ethyl acetate (for extraction)
- Centrifugal extractor

Procedure:

- Reaction Setup: In a 2000 mL reaction flask, combine 2.1 mol of sodium carbonate and 1300 mL of water.
- Addition of Reactant: Add 3.5 mol of 1,2-dichloropropene to the flask.
- Reaction: Stir the mixture and heat it under reflux.
- Monitoring: Monitor the reaction progress by taking aliquots and analyzing the content of 1,2-dichloropropene using gas chromatography. Continue the reaction until the concentration of 1,2-dichloropropene is less than 2%.
- Workup: Once the reaction is complete, allow the mixture to cool and the layers to separate.
- Separation: Use a separatory funnel to separate the aqueous layer containing the product from the organic layer. This yields an aqueous solution of **2-Chloro-2-propen-1-ol**.
- Extraction: The product can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate in a centrifugal extractor for improved efficiency.[8]

The following diagram illustrates the workflow for the synthesis of **2-Chloro-2-propen-1-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **2-Chloro-2-propen-1-ol**.

Safety and Handling

2-Chloro-2-propen-1-ol is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Classification:[2][5]

- Flammable liquids: Category 3[2][5]

- Acute toxicity, Oral: Category 4[2][5]
- Acute toxicity, Dermal: Category 4[2][5]
- Acute toxicity, Inhalation: Category 4[2][5]

Hazard Statements:[2][5]

- H226: Flammable liquid and vapor.[2]
- H302: Harmful if swallowed.[2]
- H312: Harmful in contact with skin.[2]
- H332: Harmful if inhaled.[2]

Precautionary Measures:[5][9][10]

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
 - Skin Protection: Wear protective gloves and impervious clothing.[10]
 - Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.[10][11]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][9] Use non-sparking tools and take precautionary measures against static discharge.[5][9] Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Store locked up.[9]

In case of exposure:

- Inhalation: Move the victim to fresh air and keep them at rest. Seek immediate medical attention.[9]
- Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water.[9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
- Ingestion: Rinse mouth and seek immediate medical attention.[9]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-Chloro-2-propen-1-ol | C3H5ClO | CID 80076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-2-propen-1-ol [webbook.nist.gov]
- 4. 2-Chloro-2-propen-1-ol technical grade, 90 5976-47-6 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Chloro-2-propen-1-ol [webbook.nist.gov]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- To cite this document: BenchChem. ["2-Chloro-2-propen-1-ol chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199897#2-chloro-2-propen-1-ol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com